![molecular formula C8H6ClN3O3 B2727261 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2279124-22-8](/img/no-structure.png)

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

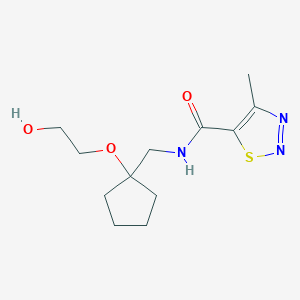

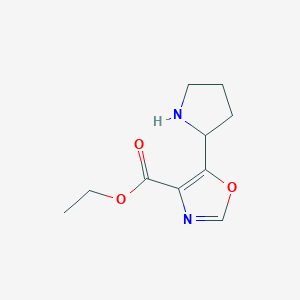

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, also known as CMOP, is a novel compound developed by researchers in the field of medicinal chemistry. It is a carboxylic acid derivative of the pyrazolo[1,5-a]pyrimidine ring system and has been shown to possess a wide range of biological activities. CMOP has been studied in various areas of scientific research, including its synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

Synthesis and Material Science

This compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds, highlighting its significance in organic chemistry and material science. For instance, the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates its utility in creating complex molecular architectures. This process involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various substituted derivatives through reactions with amines, benzyl alcohol, and phenylboronic acid, showcasing the compound's versatility in organic synthesis (Drev et al., 2014).

Cocrystal Design

Research into cocrystal design underscores the compound's potential in developing new materials with desirable physical properties. The formation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored, indicating the role of this compound in facilitating hydrogen bonding and enhancing molecular recognition, which is crucial for the development of materials with specific crystallographic properties (Rajam et al., 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the conversion of 5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is reacted with thionyl chloride and methanol to form 5-chloromethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid chloride.", "The resulting compound is then treated with sodium hydroxide to form the corresponding carboxylic acid.", "Chloroacetic acid is then added to the reaction mixture and the resulting mixture is heated to form the corresponding ester.", "The ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with sodium nitrite and sodium acetate in acetic acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then acetylated using acetic anhydride and pyridine to form the corresponding acetamide.", "The acetamide is then reacted with dimethylformamide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide to form the corresponding N,N-dimethylformamide derivative.", "The N,N-dimethylformamide derivative is then treated with diisopropylethylamine and methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then reacted with ethyl acetate and water to form the target compound, 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid." ] } | |

CAS RN |

2279124-22-8 |

Molecular Formula |

C8H6ClN3O3 |

Molecular Weight |

227.6 |

IUPAC Name |

5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h1-2,11H,3H2,(H,14,15) |

InChI Key |

OLAWDVKLBBTNRM-UHFFFAOYSA-N |

SMILES |

C1=C(N=C2C=C(NN2C1=O)C(=O)O)CCl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime](/img/structure/B2727183.png)

![1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727185.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)